

Isomucronulatol 7-O-glucoside: A Technical Guide to its Therapeutic Potential

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Compound of Interest		
Compound Name:	Isomucronulatol 7-O-glucoside	
Cat. No.:	B15591029	Get Quote

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Abstract

Isomucronulatol 7-O-glucoside, a flavonoid primarily isolated from the roots of Astragalus membranaceus, is emerging as a compound of interest for its therapeutic properties, particularly in the realms of anti-inflammatory and anti-osteoarthritic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on Isomucronulatol 7-O-glucoside, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols from pivotal studies. The information presented herein is intended to support further research and development of this promising natural compound for potential clinical applications.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, are well-recognized for their broad spectrum of pharmacological activities. **Isomucronulatol 7-O-glucoside**, an isoflavan glucoside, has been identified as a bioactive constituent of Astragalus membranaceus, a plant with a long history of use in traditional medicine. Recent in vitro studies have begun to elucidate the specific therapeutic potential of this compound, focusing on its ability to modulate inflammatory pathways. This document serves as a technical resource, consolidating the available data to facilitate a deeper understanding of **Isomucronulatol 7-O-glucoside**'s biological effects and to provide a foundation for future investigations.



Pharmacological Activities and Mechanism of Action

The primary therapeutic activities of **Isomucronulatol 7-O-glucoside** identified to date are its anti-inflammatory and anti-osteoarthritic effects. The underlying mechanism of action appears to be centered on the inhibition of pro-inflammatory signaling pathways, most notably the NF- kB pathway.

Anti-Osteoarthritic Effects

In an in vitro model of osteoarthritis using IL-1β-stimulated human chondrosarcoma SW1353 cells, **Isomucronulatol 7-O-glucoside** has been shown to mitigate the catabolic and inflammatory processes associated with the disease.[1][2] Treatment with **Isomucronulatol 7-O-glucoside** resulted in a dose-dependent reduction in the expression of key osteoarthritis-related molecules.[1]

Specifically, it has been observed to:

- Reduce Matrix Metalloproteinase (MMP) Expression: Downregulates the expression of MMP13, a key enzyme responsible for the degradation of type II collagen in articular cartilage.[1][2]
- Inhibit Pro-inflammatory Cytokines: Decreases the expression of tumor necrosis factor-alpha (TNF- α) and interleukin-1 beta (IL-1 β).[1]
- Suppress Inflammatory Enzymes: Reduces the expression of cyclooxygenase-2 (COX-2), an
 enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation
 and pain.[1]
- Modulate the NF-κB Pathway: Inhibits the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[3]

A study also noted a synergistic effect when **Isomucronulatol 7-O-glucoside** was combined with another natural compound, ecliptasaponin A, leading to a more pronounced reduction in MMP13 expression.[1][2]



Anti-Inflammatory Effects

Beyond its effects in the context of osteoarthritis, **Isomucronulatol 7-O-glucoside** has demonstrated broader anti-inflammatory potential. It exhibits weak inhibitory effects on the production of IL-12 p40 in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.[4][5] While the effect is described as weak, it points to the compound's ability to modulate immune responses.

Data Presentation

The following table summarizes the available quantitative and semi-quantitative data on the biological activities of **Isomucronulatol 7-O-glucoside**. It is important to note that specific IC50 values for many of these effects are not yet published in the available literature.

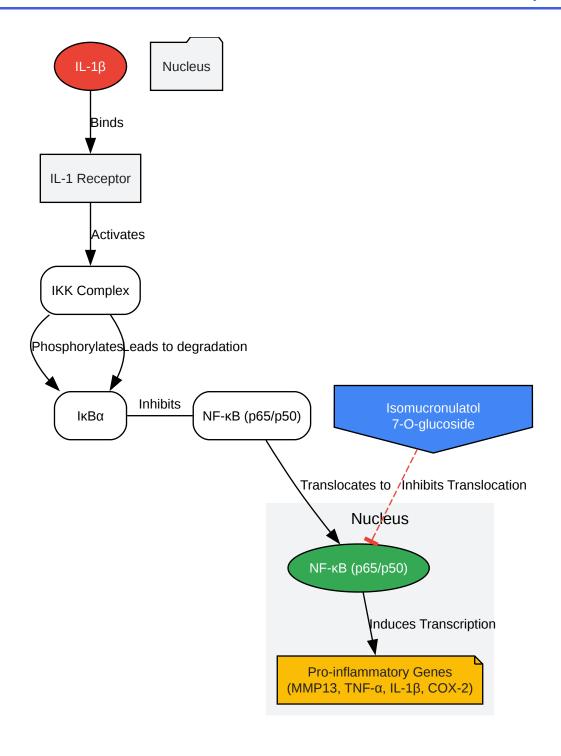


Biological Activity	Model System	Target Molecule/Pr ocess	Concentratio ns Tested	Observed Effect	Reference
Anti- Osteoarthritis	IL-1β- stimulated SW1353 cells	MMP13 mRNA and protein expression	30, 50, 100 μg/mL	Dose- dependent reduction	[1]
IL-1β- stimulated SW1353 cells	TNF-α mRNA and protein expression	30, 50, 100 μg/mL	Dose- dependent reduction	[1]	
IL-1β- stimulated SW1353 cells	IL-1β mRNA and protein expression	30, 50, 100 μg/mL	Dose- dependent reduction	[1]	
IL-1β- stimulated SW1353 cells	COX-2 mRNA and protein expression	30, 50, 100 μg/mL	Dose- dependent reduction	[1]	
IL-1β- stimulated SW1353 cells	Collagen Type II protein expression	30, 50, 100 μg/mL	Dose- dependent reduction	[1]	
Anti- Inflammatory	LPS- stimulated bone marrow- derived dendritic cells	IL-12 p40 production	Not specified	Weak inhibitory effect	[4][5]

Signaling Pathways and Visualizations

The primary signaling pathway implicated in the action of **Isomucronulatol 7-O-glucoside** is the NF- κ B pathway. The following diagram illustrates the proposed mechanism of action in the context of an IL-1 β -stimulated chondrocyte.





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Caption: Proposed mechanism of **Isomucronulatol 7-O-glucoside** in inhibiting the IL-1 β -induced NF- κ B signaling pathway.

Experimental Protocols

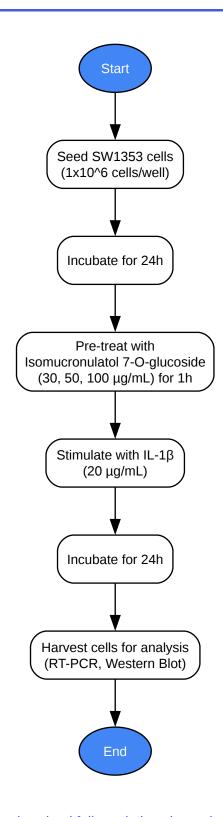


The following protocols are based on the methodologies described in the study by Hong et al. (2018) investigating the anti-osteoarthritic effects of **Isomucronulatol 7-O-glucoside**.[1]

Cell Culture and Treatment

- Cell Line: Human chondrosarcoma cell line SW1353.
- Culture Medium: Leibovitz's L-15 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Seed SW1353 cells at a density of 1 x 10⁶ cells per well in a 6-well plate.
- Pre-treatment: After 24 hours of incubation, pre-treat the cells with Isomucronulatol 7-O-glucoside (30, 50, or 100 μg/mL) for 1 hour.
- Stimulation: Induce an inflammatory response by adding 20 μ g/mL of IL-1 β to the culture medium.
- Incubation: Incubate the cells for 24 hours before harvesting for subsequent analysis.





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